Methyl 2-benzoylbenzoate

Catalog No.
S583679
CAS No.
606-28-0
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-benzoylbenzoate

CAS Number

606-28-0

Product Name

Methyl 2-benzoylbenzoate

IUPAC Name

methyl 2-benzoylbenzoate

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

NQSMEZJWJJVYOI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Solubility

3.33e-04 M

Synonyms

methyl 2-benzoylbenzoate

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Here are some areas of scientific research where Methyl 2-benzoylbenzoate has been studied:

Asymmetric transfer hydrogenation:

  • Methyl 2-benzoylbenzoate can undergo asymmetric transfer hydrogenation reactions in the presence of a ruthenium catalyst. This type of reaction involves the transfer of hydrogen from one molecule to another, and the use of a chiral catalyst allows for the production of a specific enantiomer of the product molecule. Source: Sigma-Aldrich:

Synthesis:

  • Methyl 2-benzoylbenzoate can be synthesized from the corresponding 2-substituted benzoic acid and thionyl chloride in methanol. Source: Sigma-Aldrich:

This compound exists as a white to slightly yellow powder at room temperature []. While its natural occurrence is not well documented, it can be synthesized in a lab setting (details in the Chemical Reactions Analysis section). Methyl 2-benzoylbenzoate has gained interest in scientific research due to its potential applications, particularly in organic synthesis [].


Molecular Structure Analysis

The key feature of Methyl 2-benzoylbenzoate's structure is the presence of two connected benzene rings (aryl groups) []. One benzene ring has a carbonyl group (C=O) attached at the second position (hence the name 2-benzoyl), while the other has a methoxy group (OCH3) attached (methyl ester). This structure suggests potential for various chemical reactions due to the presence of reactive functional groups [].


Chemical Reactions Analysis

Synthesis:

Methyl 2-benzoylbenzoate can be synthesized through different methods. One common approach involves reacting a 2-substituted benzoic acid with thionyl chloride (SOCl2) in methanol (CH3OH) []. The reaction can be represented by the following balanced equation:

2-C6H5COOH + SOCl2 + CH3OH -> CH3COOCH2-C6H5COOH + SO2 + HCl

Here, 2-substituted benzoic acid reacts with thionyl chloride to form the corresponding acyl chloride intermediate. This intermediate then reacts with methanol to yield Methyl 2-benzoylbenzoate, releasing sulfur dioxide (SO2) and hydrochloric acid (HCl) as byproducts [].

Other Reactions:

Research has explored Methyl 2-benzoylbenzoate's reactivity in asymmetric transfer hydrogenation reactions using Ruthenium catalysts []. However, detailed information on the specific reaction mechanisms is limited in publicly available sources.

Physical and Chemical Properties

  • Melting Point: 48-53 °C (literature value) []
  • Boiling Point: No data available
  • Solubility: Slightly soluble in water (around 117 mg/L) []. More soluble in organic solvents like methanol, ethanol, and dichloromethane [].
  • Log Kow: 2.8 (indicates moderate lipophilicity) []
  • Vapor Pressure: Very low (9.7 x 10^-6 Pa at 20 °C) []
Stability

Data on stability under different conditions is limited in publicly available sources.

Currently, there is no documented information regarding a specific mechanism of action for Methyl 2-benzoylbenzoate in biological systems.

Methyl 2-benzoylbenzoate is classified as a hazardous substance according to OSHA regulations. While not classified as acutely toxic by ingestion, it can cause skin sensitization upon contact. It is also considered very toxic to aquatic organisms.

Here are some safety precautions to consider when handling Methyl 2-benzoylbenzoate:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures according to local regulations.

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

2.7

Boiling Point

351.0 °C

LogP

2.7 (LogP)

Melting Point

52.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2284 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 74 of 2284 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 2210 of 2284 companies with hazard statement code(s):;
H412 (96.74%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

606-28-0

Wikipedia

Benzoic acid, 2-benzoyl-, methyl ester

Biological Half Life

0.05 Days

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Benzoic acid, 2-benzoyl-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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